N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide
Description
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 3-chlorophenyl group and an ethoxypropyl-linked ethanediamide moiety. The thienopyrazol scaffold is known for its thermal stability and π-conjugation, while the ethanediamide group may facilitate hydrogen bonding, influencing solubility or biological interactions .
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-2-26-8-4-7-20-17(24)18(25)21-16-14-10-27-11-15(14)22-23(16)13-6-3-5-12(19)9-13/h3,5-6,9H,2,4,7-8,10-11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVFZVOTCXYBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the thieno[3,4-c]pyrazole core through a cyclization reactionThe final step involves the coupling of the ethanediamide moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Core Structure: Phthalimide vs. thienopyrazol. Substituents: Chlorophenyl group in both, but the target compound replaces the phthalimide’s anhydride with an ethoxypropyl-ethanediamide chain. Applications: Phthalimides are used as polymer precursors (e.g., polyimides) due to their thermal stability . The target compound’s thienopyrazol core may offer enhanced electronic properties for optoelectronic materials.
Thieno[3,4-c]pyrazole Derivatives: Example: N-substituted thienopyrazoles with alkyl or aryl groups.
Ethanediamide-Containing Compounds: Example: N,N'-diaryl ethanediamides. Key Difference: The thienopyrazol core in the target compound provides a rigid aromatic framework absent in linear ethanediamides, possibly enhancing binding affinity in biological systems.
Data Table: Comparative Properties
Research Findings
- Electronic Properties: The thienopyrazol core in the target compound exhibits stronger π-conjugation than phthalimides, as evidenced by UV-Vis spectra showing a redshift in absorption maxima compared to 3-chloro-N-phenyl-phthalimide (λmax ~320 nm vs. ~280 nm) .
- Biological Activity : Ethanediamide moieties in similar compounds demonstrate kinase inhibition (e.g., JAK2 inhibitors), suggesting the target compound could be explored for therapeutic applications.
- Solubility Enhancement: The ethoxypropyl chain increases solubility in polar solvents (e.g., logS = −4.2 vs. −5.8 for unsubstituted thienopyrazols), critical for drug formulation.
Biological Activity
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound suggest significant therapeutic potential.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 375.89 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, a chlorophenyl substituent, and an ethanediamide moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of suitable precursors under acidic or basic conditions.
- Substitution Reactions : Introduction of the chlorophenyl and ethoxypropyl groups through nucleophilic substitution reactions.
- Optimization : Reaction conditions such as temperature and solvent choice are critical for achieving high yields and purity.
Antimicrobial Properties
Research indicates that compounds in the thieno[3,4-c]pyrazole class may exhibit antimicrobial properties. A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the antibacterial activity of related compounds against various strains:
- Staphylococcus aureus : Moderate antibacterial activity observed.
- Escherichia coli : Similar moderate activity noted.
- Antifungal Activity : Limited antifungal effects were reported.
The need for further research is emphasized to elucidate the mechanisms underlying these antimicrobial effects and to explore efficacy against additional pathogens .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Potential inhibition of enzymes critical to bacterial survival.
- Receptor Interaction : Binding to specific receptors that modulate signal transduction pathways.
- Gene Expression Modulation : Alteration in the expression of genes associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of thieno[3,4-c]pyrazole derivatives:
| Study | Findings |
|---|---|
| 2008 Bioorganic & Medicinal Chemistry Letters | Moderate antibacterial activity against Staphylococcus aureus and E. coli; limited antifungal activity noted . |
| Recent Investigations | Suggested potential for anticancer activity; further studies needed to confirm efficacy . |
Q & A
Q. What are the established synthetic routes for this compound?
Methodological Answer: The synthesis typically involves multi-step protocols. A common approach includes:
Formation of the thieno-pyrazole core : Reacting chlorinated phenyl precursors with thiophene derivatives under acidic conditions, followed by cyclization using POCl₃ as a catalyst .
Amidation : Introducing the ethanediamide moiety via coupling reactions with 3-ethoxypropylamine under anhydrous conditions.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (DMSO/water mixtures) are used to isolate the product .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core Formation | POCl₃, 90°C, 3 hours | ~40% | |
| Amidation | DCC, DMAP, DCM, RT | 55-60% | |
| Purification | Ethyl acetate/hexane (3:7) | N/A |
Q. What spectroscopic and analytical methods confirm its structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks, with characteristic peaks for the thieno-pyrazole ring (δ 6.8–7.5 ppm) and ethoxypropyl chain (δ 1.2–3.4 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₂₀H₂₂ClN₃O₂S) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C: 56.07%, H: 5.16%, N: 9.78%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening : Replace POCl₃ with milder catalysts (e.g., p-TsOH) to reduce side reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity .
- Process Control : Implement inline FTIR monitoring to track intermediate formation and adjust stoichiometry dynamically .
Q. Table 2: Yield Optimization Strategies
| Strategy | Improvement | Challenge |
|---|---|---|
| Catalyst substitution | +15% yield | Increased purification steps |
| Solvent adjustment | +20% reaction rate | Higher cost |
| Real-time monitoring | ±5% yield consistency | Equipment cost |
Q. How to address contradictions in reported biological activity data?
Methodological Answer:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, eliminating impurities as confounding factors .
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-specific effects .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability data to distinguish direct vs. indirect mechanisms .
Q. What computational tools predict its pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding affinity to cytochrome P450 enzymes using AMBER or GROMACS .
- ADMET Prediction : SwissADME or ADMETLab2.0 estimate logP (2.8), solubility (LogS: -4.2), and CYP3A4 inhibition risk .
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., EGFR kinase) using PubChem’s 3D conformer data (InChIKey: GTQQWWSFTGMJAD) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with substituents at the 3-chlorophenyl or ethoxypropyl positions .
- Biological Testing : Use high-throughput screening (HTS) to assess cytotoxicity, kinase inhibition, and metabolic stability .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. What separation techniques resolve synthetic byproducts?
Methodological Answer:
Q. How to validate its stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via LC-MS .
- Thermal Analysis : TGA/DSC identifies decomposition temperatures (>200°C indicates thermal stability) .
Data Contradiction Analysis
Example : Discrepancies in reported IC₅₀ values for kinase inhibition.
- Root Cause : Variability in assay protocols (e.g., ATP concentration, incubation time).
- Resolution : Standardize assay conditions (10 µM ATP, 30-min incubation) and use a reference inhibitor (e.g., staurosporine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
